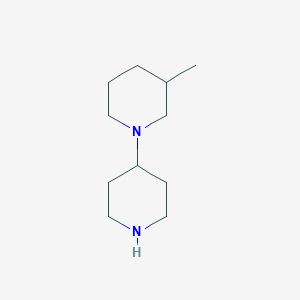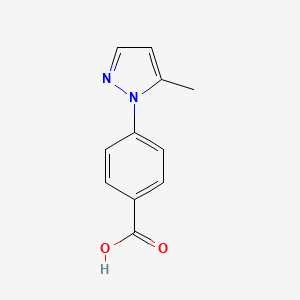
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide, is a sulfonamide derivative. Sulfonamides are a group of organic compounds that share a common functional group with the structure R-SO2-NH2. They are known for their various biological activities and applications in medicine, particularly as antibacterial agents .
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, benzamide-4-sulfonamides were obtained by reacting 4-sulfamoyl benzoic acid with various primary and secondary amines and amino acids . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using techniques such as FTIR, NMR, and X-ray diffraction. For example, the 4MNBS was characterized by these methods, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. The benzamide-4-sulfonamides, for instance, have been investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing high effectiveness . The reactivity of the sulfonamide group towards different enzymes or receptors is a key aspect of their pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and partition coefficients, are important for their pharmacokinetic behavior. For example, a lipophilic substituted benzamide showed higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride, as indicated by its higher octanol-water partition coefficient . The melting point and vibrational frequencies of another sulfonamide compound were determined using X-ray crystallography and FTIR analysis . These properties are essential for the compound's formulation and delivery in a pharmaceutical context.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Inhibitory Activity Against Carbonic Anhydrase Isoforms : Research has shown that derivatives of benzamide sulfonamides, similar in structure to the compound , exhibit effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These studies highlight the potential therapeutic applications of these compounds in treating diseases associated with dysregulated carbonic anhydrase activity (Ulus et al., 2013). Further research into acridine-acetazolamide conjugates also emphasizes their role as inhibitors for various carbonic anhydrase isoforms, showcasing their versatility in medicinal applications (Ulus et al., 2016).
Metal Complex Synthesis for Enhanced Biological Activity : Studies have also delved into the synthesis of metal complexes using benzene sulphonamide derivatives, revealing their potential to increase biological and catalytic capabilities in pharmaceutical and chemical industries. The structural elucidations of these complexes aim to explore their applications further, possibly as antimicrobial or catalytic agents (Orie et al., 2021).
Propiedades
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-5-3-7-18(20-14)21-19(23)15-8-10-17(11-9-15)27(24,25)22(2)13-16-6-4-12-26-16/h3,5,7-11,16H,4,6,12-13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAJGSMDTBKWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)


![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)
![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)




